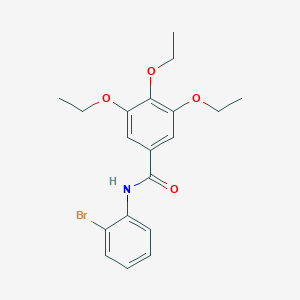
N-(2-bromophenyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTB belongs to the class of compounds known as benzamides, which have been found to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesocorticolimbic system of the brain. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide are primarily related to its activity as a dopamine D3 receptor antagonist. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, which can lead to changes in behavior and mood. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit antipsychotic, anti-inflammatory, and analgesic properties, making it a potential therapeutic agent for various neuropsychiatric and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its well-established synthesis method, which allows for the compound to be easily synthesized in large quantities. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has also been found to exhibit high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its potential toxicity, which can limit its use in certain in vivo studies.
Future Directions
There are several future directions for the scientific research of N-(2-bromophenyl)-3,4,5-triethoxybenzamide. One potential direction is the development of N-(2-bromophenyl)-3,4,5-triethoxybenzamide-based therapeutics for the treatment of neuropsychiatric disorders, including schizophrenia and drug addiction. Another direction is the investigation of the biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide on other biological systems, including the immune system and the cardiovascular system. Additionally, further studies are needed to investigate the potential toxicity of N-(2-bromophenyl)-3,4,5-triethoxybenzamide and its long-term effects on biological systems.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves the reaction of 2-bromophenylamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(2-bromophenyl)-3,4,5-triethoxybenzamide in its pure form. The synthesis method of N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been well-established, and the compound can be easily synthesized in large quantities.
Scientific Research Applications
N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the primary research applications of N-(2-bromophenyl)-3,4,5-triethoxybenzamide is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the dopamine D3 receptor. This property makes N-(2-bromophenyl)-3,4,5-triethoxybenzamide a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including schizophrenia and drug addiction.
properties
CAS RN |
6112-23-8 |
|---|---|
Product Name |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
Molecular Formula |
C19H22BrNO4 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H22BrNO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3,(H,21,22) |
InChI Key |
JCRFZBNWCJFUSP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)






![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)





